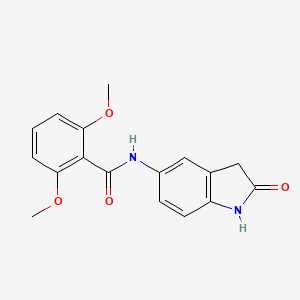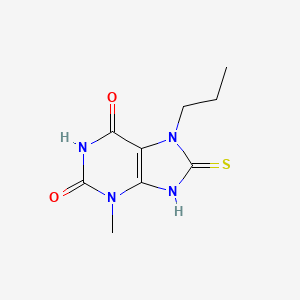![molecular formula C17H15N3O5S B2557490 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-67-7](/img/structure/B2557490.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Antagonistic Properties on 5-HT Receptors
One of the prominent research areas for compounds related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide involves their antagonistic effects on serotonin receptors, specifically 5-HT(1B/1D). Studies have synthesized and evaluated analogues showing potent and selective antagonistic activities. These compounds have been explored for their capacity to influence serotonin release, potentially contributing to therapeutic strategies for neurological conditions (Liao et al., 2000).
2. Anticancer and Antimicrobial Activities
Compounds with the 1,3,4-oxadiazole moiety, including derivatives similar to the target compound, have been studied for their anticancer and antimicrobial activities. These studies have shown that such compounds can inhibit tumor growth and possess antibacterial properties, making them candidates for further pharmaceutical development. For instance, research has highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
3. Corrosion Inhibition
Interestingly, derivatives of this compound have been evaluated for their application in corrosion inhibition. Studies have investigated their efficiency as inhibitors for mild steel in acidic environments, revealing a significant potential to prevent corrosion through adsorption on metal surfaces (Bouklah et al., 2006). This research indicates the versatility of the oxadiazole moiety in applications beyond pharmaceuticals.
4. Antidiabetic Potential
Recent studies have also explored the antidiabetic potential of compounds containing the 1,3,4-oxadiazole structure. By evaluating their α-amylase inhibitory activity, researchers aim to develop new treatments for diabetes, highlighting the broad therapeutic relevance of these compounds (Lalpara et al., 2021).
5. Antibacterial Activity on Rice Bacterial Leaf Blight
In agriculture, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. These findings suggest potential applications in crop protection, offering an alternative to traditional chemical treatments (Shi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-14-6-4-3-5-13(14)16-19-20-17(25-16)18-15(21)11-7-9-12(10-8-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBFWGAGPYPPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

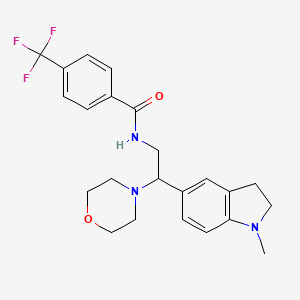
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)
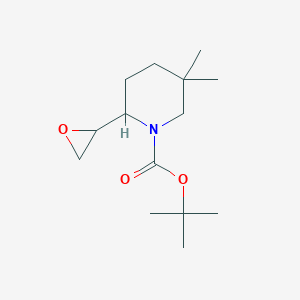
![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)
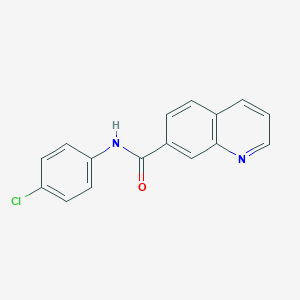
![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)
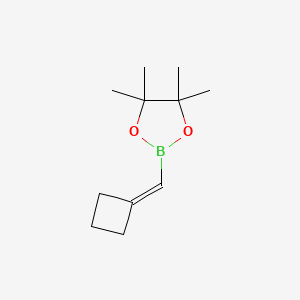

![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)
